1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid
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Overview
Description
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an allyl group at the nitrogen atom and a methyl group at the fourth position of the pyrrole ring, along with a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the nitrogen atom of the pyrrole ring.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl halide reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring reacts with carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Pyrrole-2-methanol or pyrrole-2-aldehyde.
Substitution Products: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Allyl-1h-pyrrole-2-carboxylic acid: Lacks the methyl group at the fourth position.
4-Methyl-1h-pyrrole-2-carboxylic acid: Lacks the allyl group at the nitrogen atom.
1-Allyl-4-methyl-1h-pyrrole-3-carboxylic acid: Has the carboxylic acid group at the third position instead of the second.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-Allyl-4-methyl-1H-pyrrole-2-carboxylic acid (AMPC) is a pyrrole derivative noted for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesizing data from various studies, highlighting its pharmacological properties, and presenting case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by an allyl group at the nitrogen atom and a carboxylic acid functionality at the second position. Its molecular formula is C₈H₉NO₂, and it belongs to a class of 4-methyl-1H-pyrrole derivatives known for their ability to interact with various biological targets. The presence of the allyl group enhances its reactivity and potential as a versatile building block in organic synthesis.
Neuropharmacological Effects
Research indicates that AMPC exhibits significant neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been shown to influence norepinephrine and serotonin levels, suggesting potential applications in treating mood disorders such as depression . A study highlighted that AMPC could inhibit norepinephrine reuptake, which is crucial for developing antidepressants .
Antimicrobial Activity
AMPC has also been studied for its antimicrobial properties. In vitro assays demonstrated that compounds similar to AMPC possess activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance this activity .
Anticancer Potential
The compound's anticancer properties have garnered attention as well. Research has indicated that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. AMPC's unique structural features may contribute to its efficacy against specific cancer types .
The biological activity of AMPC is attributed to its ability to interact with multiple cellular targets. It may bind to receptors involved in neurotransmitter signaling, influencing pathways that regulate mood and anxiety. Additionally, AMPC's interaction with cellular enzymes involved in metabolic processes could explain its antimicrobial and anticancer activities .
Case Study 1: Antidepressant Activity
In a preclinical study, AMPC was administered to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain. This study supports the hypothesis that AMPC may serve as a promising candidate for developing new antidepressant therapies.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of AMPC with other pyrrole derivatives showed that AMPC exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations lower than those required for many conventional antibiotics. This finding underscores AMPC's potential role in combating antibiotic-resistant bacterial strains.
Comparative Analysis with Related Compounds
To better understand AMPC's unique properties, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Similarity Index |
---|---|---|
4-Methyl-1H-pyrrole-2-carboxylic acid | Lacks allyl group | 0.90 |
1-(tert-butyl)-1H-pyrrole-2,5-dione | Contains tert-butyl instead of allyl | 0.88 |
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | Dioxo functionality present | 0.73 |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | Similar pyrrole backbone with dioxo substitution | 0.76 |
This table illustrates the diversity within the pyrrole family while highlighting the specific functional groups that confer unique biological activities to AMPC.
Properties
CAS No. |
397329-68-9 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-methyl-1-prop-2-enylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-4-10-6-7(2)5-8(10)9(11)12/h3,5-6H,1,4H2,2H3,(H,11,12) |
InChI Key |
AMLYYHSFGDHBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)O)CC=C |
Origin of Product |
United States |
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